![molecular formula C18H21N3S B4233571 N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide](/img/structure/B4233571.png)
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide
Overview
Description
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide, also known as MPPT, is a chemical compound with potential therapeutic benefits. It belongs to the class of piperidinecarbothioamide compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act as a modulator of the dopaminergic and glutamatergic systems in the brain. N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has been shown to increase the levels of dopamine and glutamate in certain areas of the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in the growth and survival of neurons. N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide is its potential therapeutic benefits in various fields of research. It has been shown to exhibit neuroprotective, analgesic, and anti-inflammatory effects, which may have potential applications in the treatment of neurodegenerative diseases, chronic pain, and other conditions. However, there are also some limitations to the use of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide in lab experiments. For example, the exact mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic benefits of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide in humans, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further research is needed to better understand the mechanism of action and the biochemical and physiological effects of N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide.
Scientific Research Applications
N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic benefits in various fields of research, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-methylphenyl)-2-(3-pyridinyl)-1-piperidinecarbothioamide has also been studied for its analgesic and anti-inflammatory effects, which may have potential applications in the treatment of chronic pain.
properties
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-14-7-9-16(10-8-14)20-18(22)21-12-3-2-6-17(21)15-5-4-11-19-13-15/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNFXBPCGJPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCCC2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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